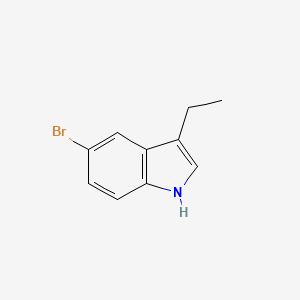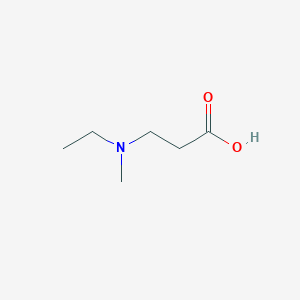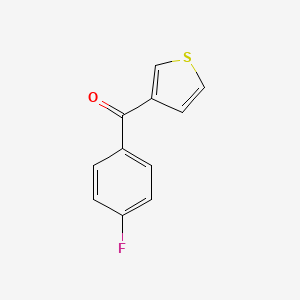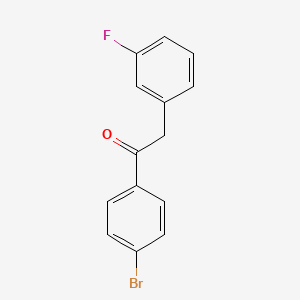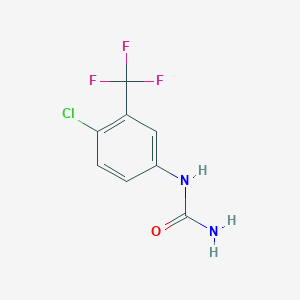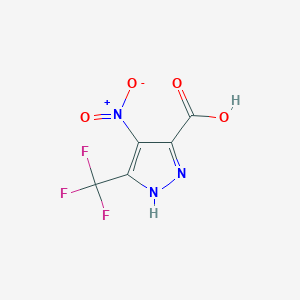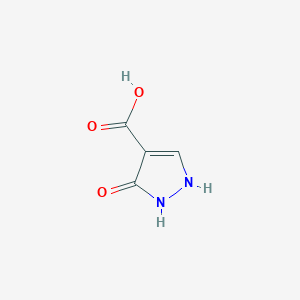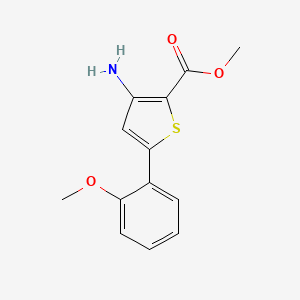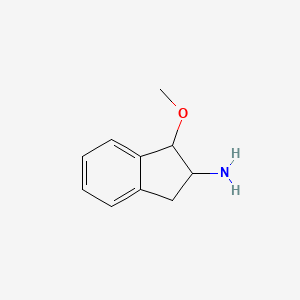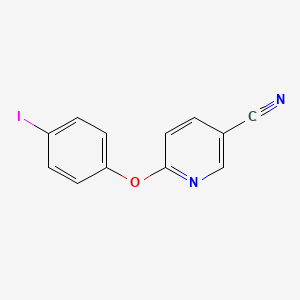
6-(4-Iodophenoxy)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Iodophenoxy)nicotinonitrile is a chemical compound with the molecular formula C12H7IN2O . It has an average mass of 322.101 Da and a monoisotopic mass of 321.960297 Da .
Molecular Structure Analysis
The molecular structure of 6-(4-Iodophenoxy)nicotinonitrile is determined by its molecular formula, C12H7IN2O . Detailed structural analysis would require advanced techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(4-Iodophenoxy)nicotinonitrile can be inferred from its molecular structure . Detailed properties would require experimental determination.Aplicaciones Científicas De Investigación
Therapeutic Activities
Nicotinonitrile and their derivatives have a wide range of therapeutic activities . They are present in many drugs available in the market such as Bosutinib, Milrinone, Neratinib, and Olprinone . These drugs have various therapeutic effects, including antimicrobial, cardiotonic, antioxidant, anti-inflammatory, anti-alzheimer, anticonvulsant, anti-parkinsonism, antitubulin agents, antiproliferative, antiprotozoal agent, protein kinases inhibitor, active-site inhibitors of sphingosine 1-phosphate lyase, non-nucleoside adenosine kinase inhibitor, dipeptidyl peptidase IV inhibitor (NVP-DPP-IV) and dipeptidyl peptidase 728 inhibitor (NVP-DPP 728), epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, rearranged during transfection (RET) tyrosine kinase inhibitor, check point kinase 1 (CHK1) inhibitor, farnesyltransferase inhibitor, sodium–calcium exchanger inhibitor, glutamate receptor subtype 5, janus kinases (JAKS) inhibitor, acetylcholine receptor, a2a adenosine receptor antagonists, TRPV1 antagonists, and androgen receptor antagonists .
Corrosion Inhibitors
Nicotinonitrile derivatives have been used as effective corrosion inhibitors for carbon steel in an acidic environment . The study investigated the inhibition effect of two synthesized nicotinonitrile derivatives, namely, 2-((2-aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) and 4,6-dimethyl-2-(phenylamino)nicotinonitrile (DPAN), on the corrosion of C-steel in 1 M HCl . The adsorption of inhibitors on the C-steel surface fits to Langmuir adsorption isotherm and polarization curves showed that APTDN and DPAN are mixed corrosion inhibitors .
Electrical Materials
Some nicotinonitrile derivatives are used as electrical materials . These materials are often used in the manufacture of electronic devices, such as capacitors, resistors, and transistors .
Optical Materials
Nicotinonitrile derivatives are also used as optical materials . These materials have properties that make them suitable for use in optical devices, such as lenses, prisms, and optical fibers .
Precursor to Vitamin Niacin
Nicotinonitrile or 3-cyanopyridine, which “6-(4-Iodophenoxy)nicotinonitrile” is a derivative of, is a precursor to the vitamin niacin . Niacin, also known as vitamin B3, is an essential nutrient that plays a key role in metabolism .
Synthesis of Other Compounds
Nicotinonitrile derivatives can be used in the synthesis of other compounds. For example, 2-amino-3-cyano-4-(2,4-dichlorophenyl)-6-(4-aminophenyl)pyridine and 4,6-dimethyl-2-(phenylamino)nicotinonitrile have been synthesized .
Antioxidant Activity
Nicotinonitrile derivatives have been found to possess antioxidant activity . In fact, some derivatives have been found to be more effective than ascorbic acid in in vitro ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays .
X-ray-induced Photodynamic Therapy
A class of organic phosphorescence nanoscintillators, which includes nicotinonitrile derivatives, has been used for low-dose X-ray-induced photodynamic therapy . These nanoscintillators act in a dual capacity as scintillators and photosensitizers . The resulting low dose of 0.4 Gy and negligible adverse effects demonstrate the great potential for the treatment of deep tumors .
Propiedades
IUPAC Name |
6-(4-iodophenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWVXAWYTGCGSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C#N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Iodophenoxy)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

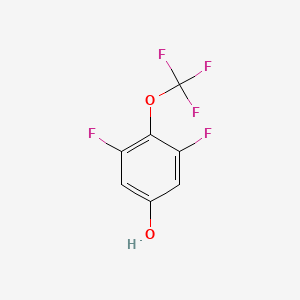
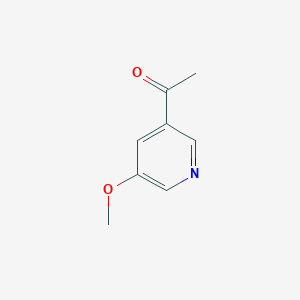
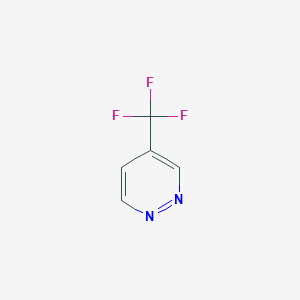
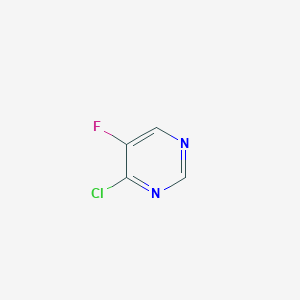
![1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B1318966.png)
